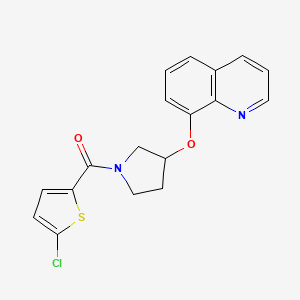
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15ClN2O2S and its molecular weight is 358.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential biological significance. Its molecular formula is C18H15ClN2O2S, and it has garnered interest in medicinal chemistry due to its structural features that may confer various biological activities.
- Molecular Weight : 358.84 g/mol
- Purity : Typically around 95%
- IUPAC Name : (5-chlorothiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its anticancer properties, particularly against various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.
Anticancer Activity
A significant body of research has explored the antiproliferative effects of quinoline derivatives, including those similar to this compound.
Case Study: In Vitro Evaluation
In a study assessing the biological activity of quinoline derivatives, including related compounds, the following observations were made:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- MRC-5 (human fetal lung fibroblast)
-
Methodology :
- Compounds were tested at concentrations of 10 µM, 15 µM, and 25 µM.
- Cell viability was measured using MTS assays after a 72-hour exposure.
-
Results :
- At 10 µM, certain derivatives exhibited a decrease in cell viability to below 47% for MDA-MB-231 cells.
- Notably, compounds demonstrated significant cytotoxicity against PC-3 cells with GI50 values ranging from 28 µM to 48 µM, indicating effective inhibition of cell growth.
Table 1: Cell Viability Results
| Compound | MDA-MB-231 (%) Viability | PC-3 (%) Viability | GI50 (µM) |
|---|---|---|---|
| 3a | <47 | 56 | 28 |
| 3b | <30 | 48 | 38 |
| 4e | <40 | 38 | 37 |
| Control | >80 | >82 | N/A |
The mechanism by which these compounds exert their effects often involves the inhibition of specific molecular targets associated with cancer cell proliferation. For instance, some studies suggest that quinoline derivatives may induce degradation of Hsp90-dependent client proteins like CdK4, which is crucial for cell cycle regulation.
Additional Biological Activities
Beyond anticancer properties, quinoline derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Certain studies have highlighted the potential of quinoline-based compounds as effective agents against various bacterial strains.
- Neuropharmacological Effects : Some derivatives have shown promise as antagonists for serotonin receptors, indicating potential applications in treating mood disorders.
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-16-7-6-15(24-16)18(22)21-10-8-13(11-21)23-14-5-1-3-12-4-2-9-20-17(12)14/h1-7,9,13H,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEWMLRNETDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














